

# Application Notes and Protocols for the Development of Lenalidomide-OH Degraders

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## Compound of Interest

Compound Name: *Lenalidomide-OH*

Cat. No.: *B2489551*

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## Introduction

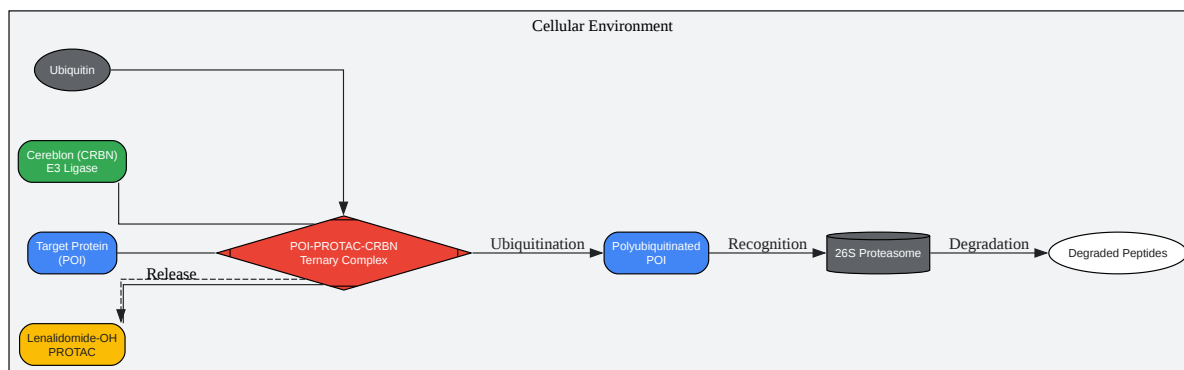
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1] Lenalidomide and its derivatives are known to bind to the Cereblon (CRBN) E3 ubiquitin ligase, making them valuable components in the design of PROTACs.[3][4] **Lenalidomide-OH**, an analog of Lenalidomide, serves as a crucial building block for creating PROTACs that hijack the CRBN E3 ligase to degrade specific target proteins.[5]

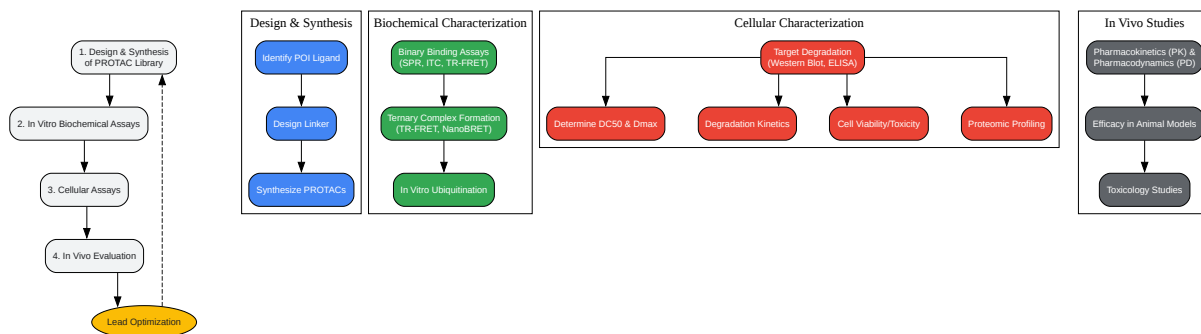
This document provides a detailed experimental workflow, including protocols and data presentation guidelines, for the development and evaluation of **Lenalidomide-OH** based degraders.

## Mechanism of Action: Lenalidomide-OH Based PROTACs

**Lenalidomide-OH** functions as the E3 ligase-recruiting ligand within the PROTAC molecule. The underlying mechanism involves the formation of a ternary complex between the target

protein, the PROTAC, and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.[1][6]





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